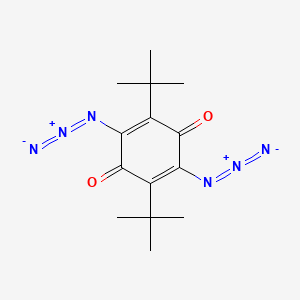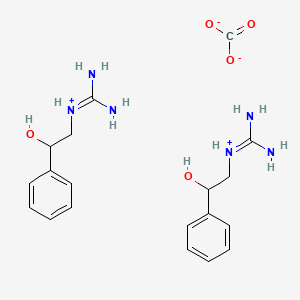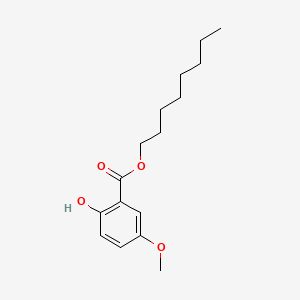
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- is a chemical compound with a complex structure. It is an ester derivative of cyclohexanecarboxylic acid, featuring a 2-methyl substitution and a 2-(diethylamino)ethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- typically involves the esterification of 2-methylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include distillation and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the diethylaminoethyl moiety with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the diethylamino group.
Reduction: 2-methylcyclohexanemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- involves its interaction with biological molecules through ester hydrolysis. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various molecular targets. Pathways involved may include enzymatic hydrolysis by esterases, leading to the release of the active acid and alcohol components.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, methyl ester
- Cyclohexanecarboxylic acid, ethyl ester
- Cyclohexanecarboxylic acid, 2-methyl-, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- is unique due to its specific substitution pattern and the presence of the diethylaminoethyl group. This structural feature imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to its simpler analogs.
Properties
CAS No. |
26208-52-6 |
|---|---|
Molecular Formula |
C14H28ClNO2 |
Molecular Weight |
277.83 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (1R,2S)-2-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3;/h12-13H,4-11H2,1-3H3;1H/t12-,13+;/m0./s1 |
InChI Key |
YTHQITGMXKCSNV-JHEYCYPBSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@@H]1CCCC[C@@H]1C.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1CCCCC1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)







